molecular formula C12H11N5O3 B7816360 methyl 6-methoxy-3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate CAS No. 924858-77-5

methyl 6-methoxy-3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate

Cat. No.: B7816360
CAS No.: 924858-77-5
M. Wt: 273.25 g/mol
InChI Key: FIQMQAPJFCLTIJ-UHFFFAOYSA-N
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Description

Methyl 6-methoxy-3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate is a chemical compound belonging to the indole family, which are heterocyclic aromatic organic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-methoxy-3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate typically involves multiple steps, starting with the formation of the indole core. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives. The tetrazole group can be introduced through a diazotization reaction followed by a substitution reaction.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted indoles or tetrazoles.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its indole core makes it a versatile intermediate in organic synthesis.

Biology: Indole derivatives, including this compound, have shown various biological activities such as antiviral, anti-inflammatory, and anticancer properties. These properties make them valuable in the development of new therapeutic agents.

Medicine: The potential medicinal applications of this compound include its use as a precursor for drugs targeting various diseases. Its biological activity profile suggests it could be useful in the treatment of conditions such as cancer and inflammation.

Industry: In the chemical industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of novel materials with specific properties.

Mechanism of Action

The mechanism by which methyl 6-methoxy-3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The indole core can bind to various receptors and enzymes, leading to biological responses. The tetrazole group, in particular, can enhance the compound's binding affinity and selectivity towards specific targets.

Comparison with Similar Compounds

  • Indole-3-carboxylic acid: A simpler indole derivative without the methoxy and tetrazole groups.

  • Methyl 3-(1H-tetrazol-1-yl)indole-2-carboxylate: Similar structure but lacking the methoxy group at the 6-position.

  • 6-Methoxyindole: An indole derivative with a methoxy group but without the tetrazole group.

Uniqueness: Methyl 6-methoxy-3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate is unique due to the combination of the methoxy and tetrazole groups, which can enhance its biological activity and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

methyl 6-methoxy-3-(tetrazol-1-yl)-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O3/c1-19-7-3-4-8-9(5-7)14-10(12(18)20-2)11(8)17-6-13-15-16-17/h3-6,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQMQAPJFCLTIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(N2)C(=O)OC)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101180571
Record name Methyl 6-methoxy-3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101180571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924858-77-5
Record name Methyl 6-methoxy-3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=924858-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-methoxy-3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101180571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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